molecular formula C11H8F2N4 B1415445 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-19-7

5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415445
CAS No.: 2197055-19-7
M. Wt: 234.2 g/mol
InChI Key: RHVMSEJDSQHZBH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with amino, difluorophenyl, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole core.

    Introduction of the Difluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the pyrazole intermediate.

    Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the difluorophenyl substitution, which may result in different binding properties and reactivity.

    5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Contains chlorine instead of fluorine, potentially altering its chemical and biological activity.

    5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Substituted with methyl groups, which can affect its steric and electronic properties.

Uniqueness

The presence of the difluorophenyl group in 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic and steric characteristics, enhancing its potential for specific interactions with biological targets and its stability under various conditions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-1-(2,3-difluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMSEJDSQHZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160762
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197055-19-7
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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